2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with amino and carboxylic acid groups, while the other is substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
Target of Action
Compounds like “2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways and processes .
Mode of Action
The compound may interact with its target by binding to a specific site, altering the target’s structure or function. This can result in the inhibition or activation of the target, leading to a change in the biological process .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that produces a beneficial substance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all affect its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. These effects could range from the reduction of symptoms in a disease state, to the halting of disease progression, to the cure of a disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2,6-dimethylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The amino-substituted pyridine is then coupled with 3-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-carboxylic acid: Lacks the dimethyl substitution, leading to different reactivity and binding properties.
2,6-Dimethylpyridine-3-carboxylic acid: Lacks the amino group, affecting its ability to form hydrogen bonds.
3-Aminopyridine-2-carboxylic acid: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups and substitution pattern. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(2,6-dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-5-6-11(9(2)15-8)16-12-10(13(17)18)4-3-7-14-12/h3-7H,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAEFVSLXVKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.